molecular formula C18H19N3O3S B2857951 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide CAS No. 1207648-98-3

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide

Cat. No. B2857951
CAS RN: 1207648-98-3
M. Wt: 357.43
InChI Key: QPTWVZFJBNCGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it is a selective inhibitor of glutaminase, an enzyme that plays a vital role in tumor cell metabolism.

Scientific Research Applications

Antioxidant Studies

  • Synthesis and Antioxidant Activities: A study by Ahmad et al. (2012) focused on the synthesis of N-substituted benzyl/phenyl acetamides with a pyrazolobenzothiazine ring system. These compounds, including similar structures to the specified compound, exhibited moderate to significant antioxidant activities. This suggests potential applications in developing new biologically active molecules with antioxidant properties (Ahmad et al., 2012).

Antitumor Activity

  • Evaluation of Antitumor Activity: In research conducted by Yurttaş et al. (2015), derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide showed potential antitumor activity against various human tumor cell lines. These findings highlight the relevance of similar compounds in cancer research (Yurttaş et al., 2015).

Antimicrobial and Anti-inflammatory Activities

  • Synthesis for Antimicrobial and Anti-inflammatory Activities: A study by Thomas et al. (2009) synthesized compounds with a benzoxazole ring system, testing their antimicrobial and anti-inflammatory activities. Their findings suggest potential applications of similar compounds in antimicrobial and anti-inflammatory drug development (Thomas et al., 2009).

Anticonvulsant Evaluation

  • Anticonvulsant Properties: Nath et al. (2021) investigated indoline derivatives of aryloxadiazole amine and benzothiazole acetamide for their anticonvulsant activities. This indicates that compounds with benzothiazole acetamide structures could be explored for their potential in treating convulsive disorders (Nath et al., 2021).

Agronomic Applications

  • Allelochemicals in Agriculture: Macias et al. (2006) conducted a comprehensive study on compounds with a benzoxazin-3(4H)-one skeleton, including their synthetic obtention and potential agronomic utility. This indicates the potential use of similar compounds in agricultural applications (Macias et al., 2006).

properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13(14-7-3-2-4-8-14)12-19-18(22)11-17-20-15-9-5-6-10-16(15)25(23,24)21-17/h2-10,13H,11-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWVZFJBNCGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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